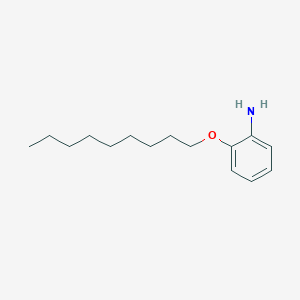

2-(Nonyloxy)aniline

Description

Overview of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Materials Science

Aniline, a foundational organic compound, and its derivatives are pivotal in numerous scientific and industrial fields. ontosight.airesearchgate.net They serve as versatile precursors for a wide array of complex molecules, including pharmaceuticals, dyes, and agrochemicals. ontosight.aiopenaccessjournals.com In organic synthesis, the amino group of aniline derivatives can readily react with other molecules like aldehydes and ketones, forming the basis for constructing larger, more complex structures. sci-hub.se This reactivity is harnessed in the production of organometallic complexes and various specialized chemicals. sci-hub.se

In the realm of materials science, aniline derivatives are integral to the development of advanced materials. ontosight.ai They are key components in the synthesis of conductive polymers for organic electronics and can be incorporated into photoswitchable materials. vulcanchem.com For instance, certain derivatives are used to create adhesives whose bonding strength can be controlled by light. vulcanchem.com The versatility of aniline and its derivatives is further demonstrated by their use in producing a range of other materials, including those with applications in polyurethane manufacturing and as thermal insulators. sci-hub.se

Significance of Long Alkoxy Chains in Modulating Molecular Architecture and Functionality

The presence of long alkoxy chains, such as the nonyloxy group in 2-(nonyloxy)aniline, significantly influences a molecule's physical and chemical properties. These chains can affect how molecules arrange themselves in two-dimensional structures, with the chain length impacting the distance between molecules. beilstein-journals.org This is a crucial factor in the design of materials with specific packing characteristics.

Longer flexible terminal chains can promote the parallel alignment of molecules, which is important for the formation of liquid crystal phases. nih.gov The length of the alkoxy chain can also influence the melting point of a compound, often showing an "odd-even" effect where compounds with an even number of carbons in the chain have stronger intermolecular interactions. rsc.org Furthermore, the introduction of a nonyloxy group increases the hydrophobicity of a molecule, making it more soluble in lipids and less soluble in water. vulcanchem.com This property is particularly relevant in the design of molecules for biological applications.

Positioning of this compound within the Broader Class of Nonyloxyaniline Compounds

This compound is one of three structural isomers, the others being 3-(nonyloxy)aniline (B14640422) and 4-(nonyloxy)aniline. While research on this compound is still emerging, its sibling compounds have found applications in various areas. For instance, 4-nonyloxyaniline is used as a dye intermediate and a raw material for synthesizing polymers like polyamides and polyimides. chembk.com Derivatives of 4-nonyloxyaniline have also been investigated for their liquid crystalline properties. tandfonline.comresearchgate.netkoyauniversity.org

The position of the nonyloxy group on the aniline ring influences the compound's electronic properties and reactivity. In this compound, the electron-donating nonyloxy group activates the aromatic ring, making it more susceptible to electrophilic substitution, particularly at the position para to the amino group. vulcanchem.com The different isomers, such as p-anisidine (B42471) (4-methoxyaniline), can exhibit varying levels of toxicity and reactivity. chemchart.com

Academic Research Landscape and Emerging Areas of Investigation for this compound

The academic research landscape for this compound is expanding, with several promising areas of investigation. One key area is in the development of new fungicides. Chiral amides derived from this compound have shown potent activity against certain types of fungi. vulcanchem.com

Another emerging application is in materials science, particularly in the creation of photoswitchable materials. vulcanchem.com Derivatives of this compound have been used to create adhesives that can be debonded with UV light. vulcanchem.com Future research directions may include its use in asymmetric catalysis to create chiral derivatives for pharmaceutical applications and its incorporation into conductive polymers for organic electronics. vulcanchem.com Researchers are also exploring greener synthesis methods to produce this compound and its derivatives. vulcanchem.com

Data on this compound

| Property | Value |

| IUPAC Name | 2-nonoxyaniline |

| Molecular Formula | C15H25NO |

| Molecular Weight | 235.36 g/mol |

| CAS Number | 55792-47-7 |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons. Insoluble in water (<0.1 mg/L at 25°C). vulcanchem.com |

| logP | 4.82 (calculated) vulcanchem.com |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR): Derivatives show characteristic signals for aromatic protons (δ 6.8–7.2 ppm), a methine proton adjacent to oxygen (δ 3.8–4.1 ppm), and the nonyl chain (δ 1.2–1.6 ppm). vulcanchem.com

Mass Spectrometry (ESI-HRMS): Confirms the molecular ion peak at m/z 236.1911 [M+H]+. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

55792-47-7 |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

2-nonoxyaniline |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16/h8-9,11-12H,2-7,10,13,16H2,1H3 |

InChI Key |

XPGVNBJCAGSSND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC1=CC=CC=C1N |

Origin of Product |

United States |

Derivatives and Advanced Functionalization Strategies Involving 2 Nonyloxy Aniline

Synthesis of Isocyanato Derivatives Utilizing 2-(Nonyloxy)aniline as a Core Reactant

The transformation of the primary amino group of this compound into a highly reactive isocyanate group (-N=C=O) is a pivotal step for producing a range of valuable chemical intermediates, particularly for the synthesis of ureas and carbamates.

The most direct method for converting anilines to their corresponding isocyanates is through phosgenation, a reaction involving phosgene (B1210022) (COCl₂) or its safer equivalents. google.comsci-hub.se When this compound is treated with phosgene, the nucleophilic nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of phosgene. vedantu.com This initial addition is followed by the elimination of a molecule of hydrogen chloride (HCl).

This process typically yields the target isocyanate, 2-(nonyloxy)phenyl isocyanate. The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), to neutralize the HCl byproduct, driving the reaction to completion. doubtnut.cominfinitylearn.com The resulting isocyanate is a highly reactive intermediate, ready for subsequent reactions, for instance, with amines to form ureas or with alcohols to form carbamates. google.comgoogle.com

Fabrication of Schiff-Bases Incorporating Nonyloxyaniline Moieties

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are synthesized through the condensation of a primary amine with an aldehyde or ketone. internationaljournalcorner.com The incorporation of the this compound moiety into Schiff base structures is of particular interest for the development of liquid crystals and other functional materials, where the long alkoxy chain can influence molecular packing and mesomorphic behavior. researchgate.netnih.gov

The formation of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction. unizin.org The reaction is typically catalyzed by a small amount of acid. libretexts.org The mechanism involves the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of an aldehyde or ketone. unizin.org This step forms a tetrahedral intermediate known as a carbinolamine. unizin.orglibretexts.org

Following its formation, the carbinolamine is protonated on its oxygen atom, turning the hydroxyl group into a good leaving group (H₂O). libretexts.org Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine (C=N) double bond. unizin.orglibretexts.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product side. libretexts.org This synthetic route is highly versatile, allowing for the combination of this compound with a wide array of carbonyl-containing compounds to produce a diverse library of Schiff bases. beilstein-journals.org

The length of the terminal alkoxy chain is a critical design parameter in the synthesis of Schiff base liquid crystals, as it significantly influences their mesomorphic properties. nih.govkaust.edu.sa While this article focuses on the nonyloxy (C9) derivative, research on homologous series of alkoxy-substituted anilines demonstrates clear structure-property relationships. researchgate.netnih.govkaust.edu.sa

Increasing the length of the flexible alkoxy chain generally leads to a decrease in the thermal stability of the resulting mesophases. kaust.edu.sa For example, the transition temperatures for smectic B to smectic A phases and for smectic A to the isotropic liquid phase tend to decrease as the chain length increases from C6 to C16. kaust.edu.sa However, the longer chains can also promote the formation of more ordered smectic phases over nematic phases. The flexibility of the terminal chain plays a crucial role in the formation and stability of the liquid crystal phase; as the chain lengthens, the rigidity of the core molecular structure is reduced, which affects the intermolecular interactions that govern mesophase behavior. nih.gov

Table 1: Effect of Alkoxy Chain Length on Mesophase Transition Temperatures in a Non-Symmetrical Schiff Base Series Data generalized from findings on p-alkyloxy aniline (B41778) derivatives to illustrate the principle. kaust.edu.sa

| Alkoxy Chain Length (n) | Smectic B to Smectic A Transition (°C) | Smectic A to Isotropic Transition (°C) | Total Mesophase Range (°C) |

| 6 | ~135 | ~165 | ~30 |

| 8 | ~130 | ~160 | ~30 |

| 16 | ~115 | ~145 | ~30 |

Condensation Reactions for Imine Linkage Formation

Integration into Polymeric Architectures for Advanced Materials

The incorporation of this compound into polymeric structures, particularly as a substituted monomer for polyaniline (PANI), offers a pathway to advanced materials with enhanced processability and tailored properties.

Polyaniline is a conducting polymer typically synthesized by the oxidative polymerization of aniline in an acidic medium. nih.gov The introduction of substituents onto the aniline ring, such as the nonyloxy group in this compound, has a profound effect on the synthesis and properties of the resulting polymer. The general procedure involves using an oxidant like ammonium (B1175870) persulfate (APS) to initiate the polymerization of the monomer in an acidic solution, such as hydrochloric acid. nih.govresearchgate.net

The presence of a substituent on the aniline ring generally increases the solubility of the resulting polymer, which is a significant advantage over the largely insoluble parent PANI. core.ac.uk Specifically, a long alkyl or alkoxy chain like the nonyloxy group would be expected to render the polymer more soluble in common organic solvents. However, substitutions on the ring can also influence other key properties. For instance, both electron-donating and electron-withdrawing groups tend to reduce the yield, degree of polymerization, thermal stability, and electrical conductivity compared to unsubstituted PANI. The ortho-nonyloxy group, being bulky and electron-donating, would likely lead to a PANI derivative with good solubility but potentially lower conductivity and thermal stability due to steric hindrance affecting the planarity and conjugation of the polymer backbone. rsc.org

Table 2: Comparative Properties of Polyaniline (PANI) and Poly(substituted anilines) Data generalized from a comparative study to illustrate the effect of substitution.

| Polymer | Monomer Substituent | Polymer Color | Yield (%) | Bulk Density (g/cm³) | Conductivity (S/cm) |

| PANI | None | Dark Green | ~85 | ~0.45 | ~1.5 x 10⁻¹ |

| POEA | o-ethyl (weak +I effect) | Greenish Black | ~70 | ~0.38 | ~2.1 x 10⁻⁴ |

| PMAP | m-OH (strong +R effect) | Black | ~65 | ~0.32 | ~4.5 x 10⁻⁵ |

| PMNA | m-NO₂ (strong -R effect) | Black | ~55 | ~0.29 | ~1.2 x 10⁻⁷ |

Mechanistic Understanding of Aniline Polymerization (e.g., Chain Initiation, Propagation, Termination)

The polymerization of aniline is a complex oxidative process that proceeds as a chain reaction, fundamentally comprising three main stages: initiation, propagation, and termination. researchgate.netresearchgate.net This process can be initiated chemically, often using an oxidizing agent like ammonium persulfate, or electrochemically. researchgate.netresearchgate.net

Chain Initiation: The polymerization begins with the oxidation of the aniline monomer to form a reactive intermediate. researchgate.net This initial step involves the generation of an aniline cation radical. researchgate.netresearchgate.net Under certain conditions, nitrenium ions may also be formed. researchgate.net The formation of these radical cations is the critical first step that allows the monomer units to begin linking together.

Chain Propagation: Following initiation, the polymer chain grows through the repeated addition of monomer units. This propagation stage involves the formation of dimeric and trimeric units, which can occur via intermediates such as semidine and phenazine (B1670421). researchgate.net The growth of the polymer chain proceeds through a redox process where the growing chain acts as an oxidant and the aniline monomer acts as a reducer, leading to the addition of the monomer to the end of the chain. pw.edu.pl During this stage, protonated pernigraniline forms of aniline are produced. researchgate.net The oxidative polymerization of aniline can be considered a unique form of cationic polymerization where the conditions for chain growth can be controlled by the electrochemical potential of the system. pw.edu.pl

Chain Termination: The growth of the polymer chains eventually ceases in the termination step. This can occur through the recoupling and reoxidation of the terminal cation radicals. researchgate.net Termination is also understood as the result of reaching a thermodynamic equilibrium in the redox process that drives chain propagation. pw.edu.pl

Influence of Nonyloxy Substituents on Polymer Characteristics (e.g., Morphology, Solubility)

The introduction of substituents onto the aromatic ring of aniline is a widely used strategy to modify the properties of the resulting polyaniline (PANI). researchgate.net A bulky substituent like the nonyloxy group in this compound can significantly influence the final polymer's characteristics, particularly its solubility and morphology.

Solubility: One of the primary drawbacks of standard PANI is its poor solubility in common organic solvents. rroij.com Introducing an alkyl or alkoxy substituent, such as the nonyloxy group, into the polymer chain generally enhances its solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone, and chloroform. researchgate.net This improved solubility is attributed to the disruption of inter-chain interactions by the bulky side group, making the polymer more processable and suitable for forming thin films. researchgate.netrsc.org

Morphology: The presence of a substituent on the aniline monomer directly impacts the supramolecular structure and surface morphology of the resulting polymer. lettersonmaterials.com Studies on various substituted anilines have shown that the morphology can be tailored by the nature of the substituent, changing from heterogeneous and hierarchical structures to more defined spherical or hollow sphere structures. rsc.orglettersonmaterials.com The steric hindrance provided by a bulky group like nonyloxy can lead to an increase in the polymer's luminescence intensity, a valuable property for optoelectronic applications. researchgate.net The altered morphology also affects the electrical conductivity and sensory sensitivity of thin films made from these polymers. lettersonmaterials.com

Exploration of Other Chemical Modifications and Derivative Classes

Beyond polymerization, this compound serves as a versatile building block for a variety of other chemical modifications and the synthesis of distinct derivative classes. Its amino and alkoxy functionalities allow for its incorporation into complex molecules such as star-shaped thioureas, cyclotriphosphazene (B1200923) systems, and anilinoanthraquinone dyes, opening avenues for new materials with specialized properties. researchgate.netresearchgate.netglobalresearchonline.netgoogle.com

Formation of Star-Shaped Thiourea (B124793) Derivatives

Thiourea derivatives are an important class of compounds with diverse applications, and they can be synthesized from aniline precursors. globalresearchonline.net A notable advanced application is the creation of complex, multi-armed structures, such as star-shaped thiourea derivatives, using alkoxy-substituted anilines.

Research has demonstrated the synthesis of a star-shaped thiourea (STU) molecule using 4-nonyloxyaniline, which is an isomer of this compound. researchgate.net The synthesis pathway involves multiple steps, starting from the protection of a precursor, etherification to add the nonyl chain, deprotection to yield the aniline, and a final reaction to form the thiourea core. researchgate.net The general formation of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. mdpi.com This can be achieved by reacting the aniline derivative with ammonium thiocyanate (B1210189) or a suitable isothiocyanate precursor. globalresearchonline.netresearchgate.net

The table below outlines a representative synthesis pathway based on the creation of 4-nonyloxyaniline as an intermediate for a star-shaped thiourea derivative. researchgate.net

Table 1: Synthesis Steps for a Nonyloxyaniline-Based Thiourea Derivative

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | N-(4-hydroxyphenyl) acetamide (B32628), Nonyl bromide | Potassium carbonate | N-(4-(nonyloxy)phenyl)acetamide | Williamson ether synthesis to attach the nonyl chain. researchgate.net |

| 2 | N-(4-(nonyloxy)phenyl)acetamide | Concentrated HCl, Ethanol (B145695) | 4-nonyloxyaniline | Hydrolysis (deprotection) of the acetamide to yield the free amine. researchgate.net |

Introduction into Cyclotriphosphazene Systems

Cyclotriphosphazenes are highly versatile inorganic heterocyclic scaffolds, with the most common being hexachlorocyclotriphosphazene (N₃P₃Cl₆). sci-hub.se The six reactive chlorine atoms on the phosphorus-nitrogen ring can be readily substituted with nucleophiles, allowing for extensive functionalization. sci-hub.se Anilines and related amino compounds can be grafted onto this core to create complex, often star-shaped, derivatives with unique thermal, optical, and fire-retardant properties. researchgate.netmdpi.com

The introduction of this compound into a cyclotriphosphazene system would typically proceed via a nucleophilic substitution reaction where the amino group of the aniline derivative displaces one or more chlorine atoms on the phosphazene ring. nih.gov The reaction can be controlled to achieve different degrees of substitution, from a single arm (monosubstitution) to replacing all six chlorine atoms (hexasubstitution). sci-hub.se The physical and chemical properties of the final molecule can be precisely tuned by the choice of the substituent on the aniline and the number of groups attached to the cyclotriphosphazene core. nih.gov The incorporation of long alkoxy chains, such as the nonyloxy group, can impart liquid crystalline properties to the final derivatives. mdpi.com

Synthesis of Anilinoanthraquinone Derivatives

Anilinoanthraquinones are an important class of colored compounds used as dyes and functional molecules. A library of these derivatives can be synthesized through the Ullmann coupling reaction, which joins an aniline derivative to an anthraquinone (B42736) core. nih.gov

Specifically, the synthesis can be achieved by reacting bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with an appropriate aniline derivative. nih.gov Research has shown this method to be effective for a range of substituted anilines, including those with alkoxy groups like 2-methoxyaniline, which is a structural analogue of this compound. nih.gov The reaction is carried out in solution, often using parallel synthesis techniques to create a library of different derivatives efficiently. nih.gov The resulting 4-phenylamino-substituted 1-amino-2-sulfoanthraquinones have been evaluated for biological activity, demonstrating the potential to create functional molecules from aniline precursors. nih.gov The use of this compound in such a reaction would be expected to yield a highly colored, lipophilic anilinoanthraquinone derivative, with the nonyloxy group potentially influencing its solubility and interaction with substrates.

Advanced Applications of 2 Nonyloxy Aniline and Its Derivatives in Materials Science

Development of Liquid Crystalline Materials

Derivatives of 2-(nonyloxy)aniline are integral to the synthesis of novel liquid crystalline materials. The long, flexible nonyloxy chain, when incorporated into a rigid molecular core, influences the intermolecular forces and spatial arrangements that govern the formation of various mesophases. This allows for the fine-tuning of material properties for specific applications.

The phase behavior of this series, as determined by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), shows a clear trend:

Short terminal chains (n=1-3): These compounds are purely nematogenic, exhibiting only a nematic (N) liquid crystal phase. nih.govrsc.org

Intermediate terminal chains (n=4-7): These members are polymesomorphic, displaying both nematic and smectic phases, specifically the smectic C (SmC) and smectic A (SmA) types. nih.govrsc.org

Long terminal chains (n=8-10): These compounds are purely smectogenic, showing only smectic phases. nih.govrsc.org

This progression demonstrates how the balance between the rigid core and the flexible chains dictates the degree of molecular ordering. Longer terminal chains promote the more ordered, layered smectic structures. nih.gov In some related systems, the nonyloxy homologue has been associated with the formation of rare mesophases, such as the Smectic C G (SmCG) phase. novapublishers.com The linearity of the molecules and the high polarizability resulting from electronegative atoms are key factors inducing this liquid crystal behavior. bibliotekanauki.pl

Table 1: Phase Transition Temperatures for the DC9An Homologous Series This interactive table summarizes the phase transition temperatures observed during the heating cycle for the 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidine-4''-n-alkyloxyaniline (DC9An) series.

| Compound (n) | Cr-SmC/N (°C) | SmC-SmA (°C) | SmA-N (°C) | N-I (°C) | Mesophases Observed |

|---|---|---|---|---|---|

| 1 | 135 | - | - | 178 | N |

| 2 | 129 | - | - | 185 | N |

| 3 | 125 | - | - | 175 | N |

| 4 | 115 | 131 | 145 | 172 | SmC, SmA, N |

| 5 | 112 | 136 | 151 | 168 | SmC, SmA, N |

| 6 | 109 | 140 | 154 | 164 | SmC, SmA, N |

| 7 | 110 | 142 | - | 158 | SmC, N |

| 8 | 111 | 144 | 155 | - | SmC, SmA |

| 9 | 113 | 146 | 156 | - | SmC, SmA |

| 10 | 116 | 148 | 159 | - | SmC, SmA |

Data sourced from polarizing optical microscopy (POM) studies. nih.govrsc.org Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.

The opto-electronic properties of liquid crystals containing this compound are rooted in their molecular architecture. The Schiff base linkage (C=N) often present in these molecules enhances polarizability and molecular interactions, which is crucial for their response to external electric fields. nih.govsemanticscholar.org The ability to tailor the linker group and the terminal alkoxy chains allows for the modification of electro-optical responses, such as phase transition temperatures and switching behavior. semanticscholar.org

A key property of some Schiff base liquid crystals is their ability to undergo light-induced isomerization, which alters their shape and orientation, forming the basis for optical switching. semanticscholar.org Furthermore, investigations into the nonlinear optical (NLO) properties of Schiff base liquid crystals with varying alkoxy chain lengths have shown encouraging results, suggesting their potential use in photonic devices. nih.gov The delocalized π-electrons within the aromatic core of these molecules are responsible for their nonlinear absorption and refraction characteristics.

The dynamic response of these materials to an electric field is critical for display applications. For stable switching performance, the clearing temperature (the transition from the nematic to the isotropic phase) must be significantly higher than the device's operating temperature. researchgate.net The inclusion of polar alkoxy chains like the nonyloxy group generally leads to higher clearing temperatures. researchgate.net Doping these liquid crystals with nanoparticles can further modify their electro-optical properties, with reports showing that such composites can exhibit a decrease in threshold voltage, which is the minimum voltage required to induce a change in molecular orientation. bibliotekanauki.plufal.br

Derivatives of this compound serve as excellent host materials for nano-dispersed liquid crystalline composites. These composites, formed by dispersing nanoparticles within the liquid crystal matrix, exhibit novel properties and functionalities not present in the pure components. acs.org The interaction between the nanoparticles and the liquid crystal molecules can significantly alter the phase transition behavior and thermal range of the mesophases. acs.org

For instance, studies on N-(p-n-hexyloxybenzylidene)-p-n-nonyloxy aniline (B41778) (6O.O9) and N-(p-n-heptyloxybenzylidene)-p-n-nonyloxy aniline (7O.O9) have demonstrated the profound effect of nanoparticle dispersion. acs.orgmdpi.com

Dispersion of Au Nanoparticles: When citrate-capped gold (Au) nanoparticles were dispersed in 6O.O9, the nematic transition temperature was observed to decrease. acs.org

Dispersion of BaTiO₃ Nanoparticles: The dispersion of 0.5% BaTiO₃ nanoparticles in 7O.O9 led to the quenching of the nematic phase and the induction of a cholesteric phase. mdpi.com

These effects are attributed to the nanoparticles disrupting the long-range orientational order of the liquid crystal host. acs.org This ability to modify or induce phases opens up possibilities for creating new materials for advanced applications, such as tunable optical filters and sensors. acs.orgmdpi.com The enhancement of textures and the clear observation of transient mesophases in these nanocomposites highlight their importance in materials research. acs.org

Table 2: Effect of Nanoparticle Dispersion on Phase Transitions of Nonyloxy Aniline Derivatives This interactive table shows the changes in phase transition temperatures for nonyloxy aniline derivatives when dispersed with nanoparticles.

| Liquid Crystal Host | Dopant | Effect on Phase Transition | Reference |

|---|---|---|---|

| N-(p-n-hexyloxybenzylidene)-p-n-nonyloxy aniline (6O.O9) | Citrate-capped Au nanoparticles | Decrease in nematic transition temperature. | acs.org |

| N-(p-n-heptyloxybenzylidene)-p-n-nonyloxy aniline (7O.O9) | 0.5% BaTiO₃ nanoparticles | Quenching of the nematic phase; induction of a cholesteric phase. | mdpi.com |

| N-(p-n-decyloxybenzylidene)-p-n-hexyloxy anilines (10O.O6) | 1% ZnO nanoparticles | Reduction in all transition temperatures compared to the pure compound. | mdpi.com |

Opto-electronic Properties and Switching Dynamics

Conjugated Systems for Conductive and Organic Electronic Applications

The aniline moiety in this compound provides a foundation for building larger conjugated systems. Polymerization or incorporation into specific molecular architectures can lead to materials with significant electrical conductivity, making them suitable for applications in organic electronics.

Thin films of materials derived from this compound have been successfully fabricated and shown to possess conductive properties. A key strategy involves creating molecules with a Donor(D)-π-Acceptor(A) structure, which facilitates electronic delocalization.

One such example is the synthesis of a star-shaped thiourea (B124793) derivative, N¹,N³,N⁵-tris(4-(nonyloxy)phenyl)-N'-(benzene-1,3,5 tricarbonyl) thiourea (STU). semanticscholar.org This molecule was designed as a single-molecule conductive system and was fabricated into a thin film on an Indium Tin Oxide (ITO) substrate. semanticscholar.org The fabrication process involves the solution casting technique, where the synthesized compound is dissolved and then cast onto the substrate to form the film after solvent evaporation. researchgate.net The conductivity of the resulting STU thin film was evaluated using a Four Point Probe. semanticscholar.org

The study found that the film exhibited increasing conductivity under illumination, reaching up to 0.1066 S/cm⁻¹ under a light intensity of 50 W/m⁻². semanticscholar.org This photo-responsive conductivity indicates that such materials have significant potential for use in molecular electronic devices and as active components in opto-electronic applications. semanticscholar.org

Table 3: Conductivity of Star-shaped Thiourea (STU) Thin Film This interactive table presents the conductivity measurements for a thin film of N¹,N³,N⁵-tris(4-(nonyloxy)phenyl)-N'-(benzene-1,3,5 tricarbonyl) thiourea (STU) under varying light intensity.

| Light Intensity (W/m²) | Conductivity (S/cm⁻¹) |

|---|---|

| 0 | Initial (dark) conductivity not specified |

| up to 50 | 0.1066 |

Data sourced from Four Point Probe analysis of the STU film fabricated on an ITO substrate. semanticscholar.org

Recent breakthroughs in polymer science have led to the synthesis of a multilayered, two-dimensional polyaniline (2DPANI) crystal. researcher.life This novel material addresses a long-standing challenge in conductive polymers: the limited charge transport between polymer chains. researcher.life While conventional polyaniline exhibits good conductivity along the polymer chains, the electronic coupling between strands is typically weak.

The new 2DPANI material is synthesized via a topology-directed 2D polymerization of aniline monomers at an on-water surface. researcher.life The resulting crystal structure is highly ordered, featuring columnar π-arrays with a very small interlayer distance of approximately 3.59 Å and a rhombohedral lattice formed by interwoven polyaniline chains. researcher.life This unique architecture facilitates strong in-plane conjugation and, crucially, strong interlayer electronic coupling.

The most significant finding is that 2DPANI exhibits metallic out-of-plane charge transport, meaning electrons can move efficiently not just along the 2D sheets but also between them. This results in exceptional electrical conductivity that is a major advancement over conventional conducting polymers. While the initial groundbreaking research on 2DPANI does not specify the use of nonyloxy-substituted anilines, the principles of its synthesis and the resulting enhanced charge transport are highly relevant. The incorporation of functional groups like the nonyloxy chain into the aniline monomers used for 2DPANI synthesis represents a promising future direction for tuning the material's solubility, processability, and electronic properties for specialized applications in electronics and electromagnetic shielding.

Design and Fabrication of Conductive Thin Films

Functional Polymers and Advanced Composites

The incorporation of this compound into polymer chains opens avenues for creating functional materials with tailored properties. As a derivative of aniline, it can undergo oxidative polymerization to form poly(this compound), a substituted polyaniline (PANI). The synthesis of PANI and its derivatives is well-established, typically involving chemical or electrochemical oxidation of the corresponding monomers. rroij.comias.ac.in The presence of the long, flexible nonyloxy (-OC9H19) side chain on the aniline ring is a key structural feature. This group is introduced to improve the processability of the resulting polymer by enhancing its solubility in common organic solvents, a significant limitation of unsubstituted polyaniline. rroij.comias.ac.in

The nonyloxy group modifies the polymer's electronic and physical properties. It imparts hydrophobicity and can influence the packing of polymer chains, which in turn affects the material's conductivity and morphology. mdpi.com By copolymerizing this compound with other monomers, such as aniline or 2-aminobenzoic acid, it is possible to fine-tune properties like solubility and conductivity to meet the demands of specific applications. rroij.com These functional polymers and their composites are being explored for use in high-performance applications, ranging from advanced sensor systems to photovoltaic devices and specialized biomaterials.

Polymers derived from aniline are among the most studied conducting polymers for sensor applications due to their environmental stability, straightforward synthesis, and tunable electrochemical properties. dovepress.commdpi.com The fundamental sensing mechanism of these materials relies on the change in their electrical conductivity or work function upon interaction with an analyte. mdpi.comnih.gov This interaction involves a doping or de-doping process that alters the charge carrier concentration along the polymer backbone. researchgate.net

While direct research on poly(this compound) for sensors is emerging, its potential can be inferred from the extensive work on other substituted polyanilines. mdpi.com The nonyloxy side chain can modulate the polymer's sensitivity and selectivity towards specific molecules. For instance, polymers of aniline derivatives have been successfully used to create sensors for ammonia (B1221849), pH, and various organic vapors. mdpi.commdpi.com The incorporation of poly(this compound) into nanocomposites, for example with metal oxides or carbon nanotubes, could further enhance sensor performance by increasing the active surface area and introducing new catalytic or electronic properties. mdpi.commdpi.com The flexibility and solution-processability afforded by the nonyloxy group also make these polymers attractive for fabricating flexible and wearable sensor platforms. tu-chemnitz.de

Table 1: Performance of a Selection of Aniline-Derivative Polymer-Based Sensors This table presents data from analogous polyaniline systems to illustrate the potential applications of poly(this compound) in sensor technology.

| Target Analyte | Sensor Material Composition | Key Performance Metrics | Reference |

| Phenolic Compounds | Laccase on Ni-NPs/MWCNT/PANI electrode | Detection Limit: 0.05 µM; Response Time: 8 s | dovepress.com |

| Ammonia (NH₃) Vapor | Poly[2-(1-methylbutyl)aniline] (PB) film | Highest sensitivity among tested derivatives | mdpi.com |

| pH | PANI/CeO₂ Nanocomposite | EIS Sensitivity: 16.6 ± 2.9%/pH; Linearity: 91.2% | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Silver Nanoparticle (AgNP)-modified PANI Nanowires | High selectivity due to catalytic reaction of AgNPs | dovepress.com |

Photovoltaic Applications: The field of organic solar cells (OSCs) actively investigates conductive polymers as electron donor materials. semanticscholar.org Aniline derivatives are candidates for these applications due to their favorable electronic properties and potential for structural modification. epo.orggoogleapis.com Research has shown that molecules with electron donor and acceptor groups (a "push-pull" architecture) are particularly effective for OSCs and other nonlinear optical (NLO) applications. semanticscholar.org

The exploration of a related nonyloxy-substituted compound, N-nonyloxyphenyl-N'-(4-chlorobenzoyl)thiourea, in a single-layer photovoltaic cell highlights the potential of the nonyloxy moiety in this domain. researchgate.net The nonyloxy group can enhance the solubility of the material for easier device fabrication and influence the energy levels of the molecular orbitals, which is critical for efficient charge separation and transport. semanticscholar.orgresearchgate.net Therefore, polymers and copolymers of this compound are promising candidates for further research as components in the active layers of organic photovoltaic devices.

Biomaterial Contexts: Conducting polymers are being explored for biomedical applications, particularly in tissue engineering, where they can serve as scaffolds that provide electrical stimulation to promote cell growth and differentiation for tissues like bone and nerves. nih.govbham.ac.uk While polyaniline itself has been investigated, concerns about its processability and long-term biocompatibility have been raised. bham.ac.uknih.gov

A key strategy to overcome these limitations is the synthesis of copolymers that blend the conductive properties of a polyaniline derivative with the established biocompatibility and biodegradability of other polymers. nih.gov For instance, block copolymers of aniline oligomers with polycaprolactone (B3415563) (PCL) have been synthesized to create biodegradable and electroactive scaffolds. nih.gov In this context, this compound could be copolymerized with biocompatible and biodegradable polymers. The hydrophobic nonyloxy chain could be used to tailor the surface properties of the resulting biomaterial, potentially influencing protein adsorption and cell adhesion. nih.gov The use of α-amino acids as building blocks in polymer design is another strategy to impart functionality and improve biological properties. nih.gov Further exploration is required to assess the cytocompatibility and in-vivo performance of materials derived from this compound.

Utilizing Nonyloxyaniline Polymers in Sensor Technologies

Potential as Multifunctional Additives in Diverse Chemical Systems

Beyond its use as a monomer, this compound possesses an amphiphilic molecular structure—a hydrophilic aniline head group and a significant hydrophobic nonyl tail—that makes it suitable as a multifunctional additive in various chemical formulations. esteem-india.com This structure allows it to migrate to and act at interfaces, making it a candidate for applications such as corrosion inhibition, friction modification, and dispersion. google.comgoogleapis.com Its function is often analogous to that of a surfactant.

The primary application explored for aniline and its derivatives as additives is in corrosion protection. researchgate.netresearchgate.net These compounds can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. arabjchem.org The efficiency of this inhibition depends on the concentration of the inhibitor, the nature of the metal, and the composition of the surrounding medium. researchgate.netarabjchem.org The long nonyloxy chain in this compound would enhance its adsorption on metal surfaces, particularly through hydrophobic interactions, potentially leading to a densely packed and effective protective layer.

Table 2: Corrosion Inhibition Efficiency of Aniline and a Surfactant Derivative in Aqueous Acid This table shows data for analogous aniline compounds to demonstrate the potential of this compound as a corrosion inhibitor.

| Metal | Corrosive Medium | Inhibitor | Max. Inhibition Efficiency (%) | Mechanism | Reference |

| Aluminum | 1.4 M HCl | Aniline (0.1 M) | 68.7% (at 308 K) | Adsorption follows Langmuir isotherm | researchgate.net |

| Aluminum | 0.5 M HCl | 3-(10-sodiumsulfonate decyloxy) aniline | >90% | Mixed-type inhibitor, adsorption on surface | arabjchem.org |

| Zinc | Phosphoric Acid | Aniline | I.E. increases with inhibitor concentration | Mixed-type inhibitor | researchgate.net |

The distinct solubility characteristics of this compound govern its application in different solvent systems. It is reported to be insoluble in water but soluble in polar aprotic solvents and chlorinated hydrocarbons. vulcanchem.com

Aqueous Formulations: In aqueous systems, particularly acidic solutions, this compound can function as an effective corrosion inhibitor. arabjchem.org In an acidic medium, the amine group of the aniline head can become protonated, acquiring a positive charge. This facilitates strong electrostatic adsorption onto metal surfaces, which are often negatively charged in such environments, forming a protective barrier against corrosive species in the water. This mechanism has been demonstrated for similar long-chain aniline-based surfactants used to protect aluminum in hydrochloric acid. arabjchem.org

Non-Aqueous Formulations: The compound's hydrophobicity and solubility in organic solvents make it well-suited for use in non-aqueous formulations such as metalworking fluids, lubricants, and fuels. google.comgoogleapis.comevonik.com In these systems, it can act as a corrosion inhibitor for metal parts and tools. evonik.com Its amphiphilic nature may also allow it to function as a co-emulsifier or dispersant in complex formulations that contain small amounts of water or other polar components, helping to maintain the stability of the mixture. google.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Nonyloxy Aniline Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification and Molecular Structure Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in 2-(Nonyloxy)aniline and confirming its molecular structure. The FTIR spectrum of aniline (B41778) and its derivatives typically displays characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group in aniline derivatives are observed in the range of 3300-3500 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic ring and the alkyl chain appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Key vibrational modes for confirming the structure of this compound include:

N-H stretching: Indicative of the primary amine group.

C-O-C stretching: Confirms the presence of the ether linkage, typically seen around 1250 cm⁻¹. mdpi.com

Aromatic C=C stretching: Appears in the 1450-1650 cm⁻¹ region. mdpi.com

Aliphatic C-H bending and stretching: Corresponds to the nonyloxy group.

Derivatives of aniline, such as 3-allyl-2-(allyloxy)-5-bromoaniline, show characteristic peaks at 3467 and 3374 cm⁻¹ for N-H stretching, 3077 cm⁻¹ for =C-H stretching, 2919 cm⁻¹ for C-H stretching, and 1195 cm⁻¹ for C-O-C stretching, which helps in confirming the presence of specific functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H-NMR) and Carbon (¹³C-NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is indispensable for the detailed structural elucidation of this compound.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the chemical environment of the protons. For this compound derivatives, characteristic signals include:

Aromatic protons: Typically appear as a multiplet in the range of δ 6.8–7.2 ppm.

-NH₂ protons: A broad singlet corresponding to the amine protons.

-OCH₂- protons: A triplet adjacent to the oxygen atom of the nonyloxy group.

Alkyl chain protons: A series of multiplets for the methylene (B1212753) groups and a terminal methyl group in the upfield region (δ 0.8-1.8 ppm).

For example, in related aniline compounds, the aromatic protons can be seen as multiplets in the δ 7.02–6.68 ppm range, with the -NH₂ protons appearing as a broad singlet around δ 3.67 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Key signals for this compound include:

Aromatic carbons: Resonances in the downfield region, typically between δ 110–150 ppm. The carbon attached to the oxygen atom (C-O) will be significantly downfield.

Aliphatic carbons: Signals for the nine carbons of the nonyloxy group appear in the upfield region.

In similar structures, the carbon attached to the ether oxygen can appear around δ 65.32 ppm, while aromatic carbons resonate at various positions, such as δ 146.5, 142.1, 129.4, 117.0, 114.3, and 113.5 ppm. rsc.org

| Nucleus | Typical Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H | 6.8–7.2 | Aromatic protons |

| ¹H | ~3.5-4.5 (broad) | -NH₂ protons |

| ¹H | ~3.9-4.1 | -OCH₂- protons |

| ¹H | 0.8-1.8 | Alkyl chain protons |

| ¹³C | 110–150 | Aromatic carbons |

| ¹³C | ~68 | -OCH₂- carbon |

| ¹³C | 14-32 | Alkyl chain carbons |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aniline and its derivatives, the UV-Vis spectrum typically shows two main absorption bands. wikipedia.org These bands, often referred to as the K and B bands, arise from π to π* transitions within the benzene (B151609) ring. wikipedia.org

The presence of the nonyloxy group, an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the aromatic ring, which extends the conjugation. In ethanol (B145695), aniline exhibits an absorption maximum (λ_max) at approximately 230 nm. wikipedia.org For derivatives, these transitions can be influenced by substituents. For instance, studies on salicylideneanilines show that electron-donating groups on the aniline ring affect the energy of the electronic transitions. uchile.cl

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Behavior, Thermal Stability, and Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal properties of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures, such as melting points and glass transitions, and to study the phase behavior of materials. For derivatives of this compound, such as those used in liquid crystal applications, DSC is essential for identifying the temperatures of various phase transitions. koyauniversity.orgresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of the compound. TGA has been used to characterize materials containing aniline derivatives, providing insights into their thermal degradation patterns. mdpi.com For example, a star-shaped thiourea (B124793) derivative incorporating 4-nonyloxy aniline was characterized by TGA to assess its thermal stability. journalcsij.com

Microscopic and Morphological Characterization: Polarizing Optical Microscopy (POM) and Scanning Electron Microscopy (SEM) for Supramolecular Organization and Surface Morphology

Microscopic techniques are vital for visualizing the morphology and organization of this compound systems, particularly in condensed phases.

Polarizing Optical Microscopy (POM): POM is a specialized optical microscopy technique that utilizes polarized light to investigate the optical properties of anisotropic materials. ut.ee It is particularly useful for studying the textures and identifying the different liquid crystalline phases of materials derived from this compound. koyauniversity.orgresearchgate.net The technique allows for the direct observation of phase transitions as a function of temperature. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a sample by scanning it with a focused beam of electrons. This technique is used to study the surface features and microstructure of materials. For instance, SEM has been used to examine the dispersion and morphology of aniline-based polymers and nanocomposites. mdpi.comcolab.ws

Elemental Compositional Analysis (CHNS) for Purity and Stoichiometry Determination

Elemental analysis (CHNS) is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is critical for verifying the purity and confirming the empirical formula of a synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the calculated theoretical values to assess the accuracy of the synthesis and the purity of the product. This method is a standard characterization technique reported in the synthesis of various aniline derivatives. mdpi.comresearchgate.net The process typically involves the combustion of the sample, followed by the chromatographic separation and detection of the resulting gases. rsc.org

| Element | Theoretical Mass % (for C₁₅H₂₅NO) |

|---|---|

| Carbon (C) | 76.55% |

| Hydrogen (H) | 10.71% |

| Nitrogen (N) | 5.95% |

| Oxygen (O) | 6.79% |

Advanced Structural Determination Methods: X-ray Diffraction and Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, X-ray diffraction techniques are unparalleled.

X-ray Diffraction (XRD): Powder X-ray diffraction (XRD) is used to analyze the crystalline structure of a solid material. iastate.edu It provides information on the phase purity, crystal system, and lattice parameters of a crystalline sample. XRD is often used to characterize the structure of materials containing aniline derivatives, including polymers and nanocomposites. researchgate.net

Theoretical and Computational Investigations of 2 Nonyloxy Aniline and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations of molecular systems. imperial.ac.uk It is widely used to calculate the ground state properties of molecules by focusing on the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. imperial.ac.ukfu-berlin.de For studying excited-state properties, such as electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding and widely used extension. acs.orgq-chem.cometsf.eu These methods allow for the calculation of various molecular properties with a good balance of accuracy and computational cost. chemrxiv.org

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netossila.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. wuxiapptec.com

For aniline (B41778) derivatives, the HOMO is typically localized on the aniline moiety, specifically involving the π-system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The LUMO is generally distributed over the aromatic ring. mdpi.com In 2-(Nonyloxy)aniline, the introduction of the electron-donating nonyloxy group (-O-C₉H₁₉) at the ortho position is expected to raise the energy of the HOMO compared to unsubstituted aniline. This effect stems from the lone pairs on the oxygen atom participating in resonance with the aromatic π-system, thereby increasing electron density. This elevation of the HOMO energy would lead to a smaller HOMO-LUMO gap, suggesting enhanced reactivity.

Table 1: Estimated Frontier Orbital Energies and HOMO-LUMO Gap for this compound and Related Compounds Note: These are representative values based on DFT calculations for analogous molecules. Actual values may vary depending on the computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Aniline (reference) | -5.15 | -0.25 | 4.90 |

| 2-Methoxyaniline | -4.98 | -0.20 | 4.78 |

| This compound (Estimated) | -4.95 | -0.18 | 4.77 |

| 4-Nitroaniline (for comparison) | -5.70 | -2.50 | 3.20 |

DFT and TD-DFT are powerful tools for predicting a variety of spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations aid in the assignment of experimental vibrational modes to specific molecular motions. researchgate.net For aniline and its derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and various aromatic ring vibrations.

TD-DFT calculations are particularly valuable for predicting electronic absorption spectra (UV-Vis). They provide information about the energies of vertical electronic transitions from the ground state to various excited states (e.g., S₀ → S₁), which correspond to the absorption maxima (λ_max). chemrxiv.orgjksus.org For this compound, the lowest energy transition is expected to be a π → π* transition associated with the benzene ring, influenced by both the amino and nonyloxy substituents.

Furthermore, quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ucm.es Comparing these theoretical shifts with experimental data is a robust method for confirming molecular structures. ucm.es The integration of machine learning with quantum mechanics is also emerging as a rapid and scalable approach for predicting spectroscopic properties like IR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound based on Computational Analogs Note: These are illustrative predictions. Experimental verification is necessary.

| Spectroscopic Data | Predicted Value/Range | Computational Method |

| Vibrational Frequencies (IR) | ||

| N-H Stretch | 3400-3500 cm⁻¹ | DFT (B3LYP/6-31G) |

| C-O Stretch (Aryl-Alkyl Ether) | 1240-1260 cm⁻¹ | DFT (B3LYP/6-31G) |

| Electronic Transitions (UV-Vis) | ||

| λ_max (π → π*) | 285-295 nm (in nonpolar solvent) | TD-DFT (B3LYP/6-311+G(d,p)) |

| NMR Chemical Shifts (¹³C) | ||

| C-O (ipso-carbon) | 145-150 ppm | GIAO-DFT |

| C-N (ipso-carbon) | 135-140 ppm | GIAO-DFT |

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is directly related to changes in the molecule's dipole moment upon electronic excitation (from the ground state, μ_g, to the excited state, μ_e). eurjchem.comrsc.org TD-DFT, often combined with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to study these effects. rsc.org By calculating absorption spectra in different simulated solvent environments, one can predict solvatochromic shifts. researchgate.net Molecules like alkoxy-substituted anilines often exhibit a larger dipole moment in the excited state (μ_e > μ_g) due to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This leads to a bathochromic (red) shift in the absorption spectrum as the polarity of the solvent increases, because polar solvents stabilize the more polar excited state to a greater extent than the ground state. jksus.orgresearchgate.net

Table 3: Calculated Dipole Moments and Solvatochromic Shift Data for a Representative Alkoxy Aniline Analog Note: Data derived from studies on similar solvatochromic dyes. eurjchem.comresearchgate.net

| Parameter | Value | Details |

| Ground State Dipole Moment (μ_g) | ~ 2.5 D | Calculated in gas phase using DFT. |

| Excited State Dipole Moment (μ_e) | ~ 5.0 D | Calculated using solvatochromic shift methods (e.g., Lippert-Mataga). |

| Change in Dipole Moment (Δμ) | ~ 2.5 D | Indicates significant charge redistribution upon excitation. |

| Solvatochromic Shift | Bathochromic | Absorption λ_max increases with increasing solvent polarity. |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions, Chemical Shifts)

Molecular Modeling and Reaction Mechanism Elucidation

Beyond static properties, computational chemistry is instrumental in studying dynamic processes, such as chemical reactions. DFT calculations can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of reaction mechanisms. acs.orgresearchgate.net This is vital for understanding how molecules like this compound are synthesized and how they might react.

Many synthetic routes to substituted anilines involve reactions where multiple isomers could potentially form. Predicting the regioselectivity—the preference for reaction at one position over another—is a key challenge. DFT calculations can elucidate the origins of regioselectivity by comparing the activation energies for different reaction pathways. nih.govmdpi.com For example, in electrophilic substitution reactions on the this compound ring, calculations can predict whether substitution is more favorable at the C4, C6, or other positions by modeling the stability of the intermediate carbocations (Wheland intermediates).

Similarly, in reactions like nucleophilic aromatic substitution (S_NAr) used to prepare alkoxy-anilines, DFT can explain why an incoming nucleophile prefers one site over another. researchgate.netacs.org For instance, in the synthesis of phenazine (B1670421) derivatives from substituted anilines, DFT has been used to confirm that the reaction proceeds regioselectively to yield a single isomer. acs.org Computational workflows are being developed to automate the prediction of regioselectivity in complex reactions like C-H activation, which is crucial for efficient synthesis planning. beilstein-journals.org

Computational Materials Design and Accelerated Discovery Methodologies

The insights gained from quantum chemical calculations are foundational to the field of computational materials design. By understanding the structure-property relationships at the molecular level, scientists can rationally design new molecules with desired characteristics, such as specific optical or electronic properties. itb.ac.idxtalic.com This in-silico approach can significantly accelerate the discovery of new functional materials by screening large numbers of candidate molecules computationally before committing to expensive and time-consuming laboratory synthesis. researchgate.net

For example, by systematically varying the length and branching of the alkoxy chain in aniline derivatives and calculating the resulting HOMO-LUMO gaps and absorption spectra, researchers can identify candidates with optimal properties for applications like organic photovoltaics or OLEDs. researchgate.net Machine learning models, trained on large datasets of quantum chemical calculations, are further enhancing this process, enabling the rapid prediction of properties for novel compounds and facilitating data-driven molecular design. researchgate.net The theoretical investigation of this compound and its analogs thus not only provides fundamental understanding but also paves the way for the targeted design of next-generation organic materials. xtalic.com

In Silico Studies for Structure-Reactivity Relationships and Design Principles

Computational chemistry and theoretical investigations provide a powerful framework for understanding the intrinsic properties of this compound and its analogs. In silico methods, particularly those rooted in density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models, offer deep insights into the electronic structure, reactivity, and potential applications of these molecules, thereby guiding the rational design of new derivatives with tailored properties.

Detailed research findings from these computational studies illuminate the connection between the molecular structure of alkoxy anilines and their chemical behavior. Theoretical calculations are frequently employed to determine a variety of molecular descriptors that are not easily accessible through experimental means alone. These descriptors are crucial for building predictive models and understanding reaction mechanisms at a molecular level.

Quantum Chemical Descriptors and Reactivity Analysis

DFT calculations are a cornerstone for investigating the electronic characteristics of aniline derivatives. imist.ma By optimizing the molecular geometry, typically using functionals like B3LYP with a 6-31G(d) or higher basis set, researchers can compute fundamental electronic descriptors. imist.maacs.org These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (µ), and total energy (ET). imist.ma

These parameters are essential for predicting chemical reactivity. mdpi.com

EHOMO : Relates to the molecule's ability to donate electrons; a higher EHOMO value indicates a greater propensity for reaction with electrophiles. mdpi.com

ELUMO : Indicates the ability to accept electrons; a lower ELUMO value suggests higher reactivity towards nucleophiles. mdpi.com

HOMO-LUMO Gap (ΔE) : This value is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict reactive sites for both electrophilic and nucleophilic attacks. mdpi.com Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are favorable for nucleophilic attack. mdpi.com

| Descriptor | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.25 eV | Indicates electron-donating capability, susceptible to electrophilic attack. |

| ELUMO | 0.85 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 6.10 eV | Suggests high chemical stability. |

| Dipole Moment (µ) | 2.15 Debye | Reflects the overall polarity of the molecule. |

| Electrophilicity (ω) | 1.89 eV | Measures the energy stabilization when the system acquires additional electronic charge. carta-evidence.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a key in silico approach for developing mathematical models that correlate the chemical structure of a compound with a specific property, such as biological activity or toxicity. imist.maresearchgate.net For aniline derivatives, QSAR studies have successfully used a combination of electronic, structural, and thermodynamic parameters to predict their activities. researchgate.net

Key findings from QSAR studies on related aniline compounds include:

Influence of Alkoxy Groups : The presence and nature of alkoxy (RO) groups are significant parameters in QSAR models for radical scavenging activity, often contributing positively to the predictive power of the model alongside parameters like bond dissociation energy (BDE). researchgate.net The nonyloxy group in this compound, being a long-chain alkoxy substituent, is expected to significantly influence lipophilicity and steric interactions.

Electronic and Structural Parameters : In studies of anilinoquinazolines, it was found that electron-withdrawing and lipophilic substituents at the 3-position of the aniline ring were favorable for inhibitory activity. chalcogen.ro This highlights the importance of the electronic nature of substituents on the aniline core.

Predictive Models : QSAR models for the toxicity of phenols and anilines have been developed using multiple linear regression (MLR) and artificial neural network (ANN) methods, with ANN models often showing superior predictive capability. imist.ma

| Activity (log 1/C) | Model Equation | Statistical Metric |

|---|---|---|

| Radical Scavenging | = 0.75 * (BDE) + 0.45 * (No. of RO groups) - 0.21 * (ELUMO) + 1.5 | R² = 0.979 researchgate.net |

| Toxicity (pIC50) | = 2.1 * (logP) - 0.5 * (ΔE) + 0.8 * (µ) - 3.2 | pred_r² = 0.6042 chalcogen.ro |

| Enzyme Inhibition | = -1.5 * (SMR) + 0.9 * (Lipophilic_Descriptor) + 2.5 | q² = 0.800 chalcogen.ro |

Note: Equations are illustrative representations of QSAR models based on published principles. BDE = Bond Dissociation Energy, RO = Alkoxy, logP = Partition Coefficient, SMR = Molar Refractivity.

Design Principles for Novel Analogs

The insights gained from theoretical and computational studies provide clear principles for the design of novel analogs of this compound.

Controlling Chemical Reactivity : Mechanistic studies on the Cu-catalyzed researcher.lifeijpbs.net-alkoxy rearrangement of N-alkoxyanilines have benefited from DFT computations. rsc.org These studies revealed that the process involves a decrease of electrons at the ortho-position, and that introducing electron-withdrawing groups on the aniline substrate can decelerate the rearrangement. rsc.org This principle can be used to fine-tune the reactivity of analogs in synthetic applications.

Enhancing Biological Activity : For applications like enzyme inhibition, computational approaches guide the modification of the aniline scaffold. For instance, the N-nonyl chain is a known feature in potent glycosidase inhibitors like N-nonyl-DGJ, suggesting that variations in the N-alkoxy chain of aniline analogs could be a fruitful strategy for designing new bioactive compounds. unifi.it Furthermore, QSAR studies direct chemists to add specific substituents (e.g., electron-withdrawing groups) at particular positions to enhance interactions with biological targets. chalcogen.ro

Tuning Physical Properties : For applications in materials science, such as liquid crystals, computational studies have shown a direct relationship between the length of the terminal alkoxy chain and properties like molecular polarizability. researchgate.net Theoretical simulations on compounds like N-(p-n-hexyloxybenzylidene)-p-n-Nonyloxy aniline demonstrate that increasing chain length enhances polarizability, a key factor in designing materials with specific mesomorphic behaviors. researchgate.netresearchgate.net

By integrating these in silico approaches, researchers can screen virtual libraries of this compound analogs, predict their properties, and prioritize the synthesis of the most promising candidates, thereby accelerating the discovery and development process. carta-evidence.org

Emerging Research Directions and Future Perspectives on 2 Nonyloxy Aniline

Exploration of Novel and Sustainable Synthetic Methodologies

Recent research has focused on developing greener and more efficient methods for synthesizing 2-(Nonyloxy)aniline and its derivatives, moving away from traditional approaches that often involve hazardous materials and significant waste.

One sustainable approach involves the use of water as a solvent, which is a key principle of green chemistry. nih.govijsetpub.com For instance, a one-pot synthesis of azoxybenzenes from anilines can be achieved using the cost-effective catalyst diisopropylethylamine (DIPEA) in water at room temperature. nih.gov This method involves the in-situ generation of nitrosobenzene (B162901) derivatives from anilines, followed by the addition of DIPEA. nih.gov Another green technique is "micellar chemistry," where surfactant-forming microscopic spheres in water act as nanoreactors for organic reactions, reducing the need for organic solvents. evonik.com

Chemoenzymatic processes are also being explored to create activated amide coupling partners in situ, offering a more sustainable route to aniline-derived amides. rsc.org Additionally, the development of artful single-atom catalysts (ASACs), which anchor foreign single atoms onto specific facets of reducible support materials, allows for bypassing the traditional oxidative addition step in cross-coupling reactions, a common process in fine chemical and pharmaceutical industries. nus.edu.sg

Alternative synthetic pathways are also under investigation. For example, hydrazine-mediated cyclization provides a route to functionalized derivatives of this compound. vulcanchem.com This method involves refluxing the compound with pentane-2,4-dione in ethanol (B145695) to produce hydrazone intermediates, which are precursors to various heterocyclic compounds. vulcanchem.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Aniline (B41778) Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvent | Often hazardous organic solvents like benzene (B151609) ijiras.com | Water, ethanol, or solvent-free conditions nih.govijiras.com |

| Catalyst | Traditional acid/base catalysts | Biocatalysts, single-atom catalysts, DIPEA nih.govrsc.orgnus.edu.sg |

| Byproducts | Often produces significant waste | Minimized waste, higher atom economy sphinxsai.com |

| Energy | Can require high temperatures and pressures | Milder reaction conditions, lower energy use evonik.com |

| Safety | May involve toxic and hazardous reagents | Use of safer, non-toxic materials ijsetpub.com |

Advancements in Functional Materials Design and Fabrication

The unique properties of this compound and its derivatives make them valuable in the design of advanced functional materials. ox.ac.uk A significant area of research is in the field of liquid crystals. Derivatives such as N-(p-n-hexyloxybenzylidene)-p-n-Nonyloxy aniline and 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline have been synthesized and studied for their liquid crystalline properties. researchgate.nettandfonline.comresearchgate.net These compounds exhibit various mesophases, including nematic and smectic phases, which are crucial for applications in displays and sensors. researchgate.netresearchgate.net

Furthermore, derivatives of this compound are used to create photoswitchable materials. vulcanchem.com For example, arylazoisoxazole adhesives incorporating this compound show reversible photoisomerization, where UV irradiation can reduce adhesion strength, enabling light-controlled debonding. vulcanchem.com The electron-donating nonyloxy group in this compound activates the aromatic ring, making it suitable for creating conductive polymers for organic electronics. vulcanchem.com

Integration of this compound Derivatives into Nanotechnology and Hybrid Systems

The integration of this compound derivatives into nanotechnology is a rapidly growing field. nih.gov These compounds are being incorporated into liquid crystal nanoparticle composites, which are of great interest in materials research. tandfonline.com For instance, dispersing citrate-capped gold nanoparticles into N-(p-n-hexyloxybenzylidene)-p-n-Nonyloxy aniline has been shown to alter its phase transition temperatures. tandfonline.com

The development of hybrid systems that combine the properties of this compound with other materials is also a key research area. ajgreenchem.com For example, the synthesis of a multiple-aniline organic small molecule has been achieved for high-efficiency second near-infrared (NIR-II) photoacoustic imaging guided photothermal therapy. nih.gov When formed into nanoparticles, this material exhibits strong NIR-II absorption and high photothermal conversion efficiency, making it effective in inhibiting tumor growth. nih.gov The self-assembly of these molecules into functional materials is a core concept of nanoarchitectonics, a post-nanotechnology approach to creating advanced material systems. nih.gov

Refined Computational Models for Predictive Material Performance

Computational modeling is becoming an indispensable tool for predicting the behavior of materials derived from this compound. These models help in understanding molecular self-assembly and predicting the performance of new materials, thereby accelerating the design and discovery process. nih.gov

Techniques such as Brownian dynamics (BD) and stochastic simulation algorithm (SSA) models are used to simulate the behavior of molecules in three-dimensional space. nih.gov These models are particularly useful for studying the aggregation and interaction of aniline derivatives. nih.gov For instance, molecular docking studies have been used to investigate the binding of chiral amides derived from this compound to the ubiquinone site of succinate (B1194679) dehydrogenase (SDH), revealing potent fungicidal activity. vulcanchem.com

Density functional theory (DFT) calculations are employed to understand the electronic structure and properties of these molecules. nih.gov These calculations, combined with ex situ spectroscopy studies, have revealed the redox activity of both the -NH- and C=O groups in aniline-fused quinonoid units within covalent organic frameworks, which is crucial for their application in energy storage devices. nih.gov

Table 2: Computational Techniques for Predicting Material Properties

| Computational Technique | Application for this compound Derivatives | Key Insights |

| Molecular Docking | Predicting binding affinity to biological targets. vulcanchem.com | Fungicidal activity, potential pharmaceutical applications. vulcanchem.com |

| Brownian Dynamics (BD) | Simulating molecular motion and self-assembly. nih.gov | Understanding aggregation and formation of nanomaterials. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and redox properties. nih.gov | Predicting behavior in conductive polymers and energy storage. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guiding the design of new bioactive compounds. |

Contribution to Green Chemistry Principles and Sustainable Chemical Technologies

The research into this compound and its applications aligns with several key principles of green chemistry, aiming for more sustainable chemical processes and technologies. ijsetpub.comchemrxiv.org A major focus is on the use of renewable resources and the reduction of hazardous waste. ijsetpub.com The development of synthetic methods that utilize water as a solvent and employ biocatalysts or other green catalysts is a significant step towards this goal. nih.govijsetpub.comrsc.org

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to these efforts. sphinxsai.com Green synthesis methods for aniline derivatives have shown improved atom economy compared to conventional methods. sphinxsai.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.